molecular formula C13H8F3NO3 B14253061 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid CAS No. 189278-29-3

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid

Cat. No.: B14253061
CAS No.: 189278-29-3
M. Wt: 283.20 g/mol
InChI Key: RNMRQGVDCUMWMZ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific proteins, altering their function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid is unique due to the combination of its trifluoromethyl group, pyridine ring, and benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

189278-29-3

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

2-hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-6-2-4-8(17-10)7-3-1-5-9(18)11(7)12(19)20/h1-6,18H,(H,19,20)

InChI Key

RNMRQGVDCUMWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)C2=NC(=CC=C2)C(F)(F)F

Origin of Product

United States

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